Fmoc-L-cysteic acid

Übersicht

Beschreibung

Fmoc-L-cysteic acid is a derivative of cysteine, an amino acid involved in various biological processes. This compound is particularly useful in proteomics studies and solid-phase peptide synthesis techniques. The fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the amino group of cysteine, making it easier to incorporate into peptides .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fmoc-L-cysteic acid can be synthesized through various methods. One common approach involves the protection of the amino group of cysteine with the Fmoc group. This is typically achieved by reacting cysteine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with cysteine to form the protected derivative .

Industrial Production Methods: Industrial production of this compound often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides containing this compound. The process involves the sequential addition of amino acids to a solid support, with the Fmoc group being used to protect the amino group during the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: Fmoc-L-cysteic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form disulfide bonds, which are crucial for the structural integrity of proteins . Reduction reactions can break these disulfide bonds, converting them back to the thiol form of cysteine .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation and dithiothreitol for reduction . The conditions for these reactions typically involve aqueous solutions at neutral to slightly basic pH .

Major Products Formed: The major products formed from the reactions of this compound include disulfide-bonded peptides and reduced thiol-containing peptides . These products are essential for studying protein structure and function.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Role in Peptide Chemistry:

Fmoc-L-cysteic acid is primarily used as a protecting group in peptide synthesis. It allows for the selective modification of amino acids during the synthesis process without interfering with other functional groups. This capability is crucial for constructing complex peptides that require precise control over amino acid incorporation.

Case Study:

In a study focused on synthesizing cyclic peptides, researchers utilized this compound to protect the thiol group of cysteine. This method enabled the formation of disulfide bonds post-synthesis, which are essential for the stability and functionality of many biologically active peptides .

Bioconjugation

Application in Drug Delivery:

this compound facilitates bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This property is particularly valuable in drug delivery systems where targeted delivery of therapeutics is essential.

Example:

A recent advancement demonstrated the use of this compound in conjugating therapeutic agents to nanoparticles. This approach enhanced the stability and bioavailability of the drugs while reducing off-target effects, thereby improving therapeutic outcomes .

Protein Engineering

Enhancing Protein Properties:

Researchers leverage this compound to introduce sulfonic acid groups into proteins. This modification significantly enhances protein solubility and stability, making it beneficial for therapeutic applications.

Research Insight:

In protein engineering studies aimed at developing more effective enzyme inhibitors, this compound was used to modify enzyme structures. The resulting proteins exhibited improved catalytic efficiency and stability under physiological conditions .

Analytical Chemistry

Improving Analytical Techniques:

In analytical chemistry, this compound is employed in various techniques such as chromatography to enhance the separation and identification of complex mixtures.

Data Table: Applications in Analytical Techniques

| Technique | Application | Benefits |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Used as a derivatizing agent for amino acids | Improves resolution and detection sensitivity |

| Mass Spectrometry | Enhances ionization efficiency | Facilitates better analysis of peptide fragments |

Drug Development

Novel Pharmaceutical Design:

The unique chemical structure of this compound aids in designing novel pharmaceuticals that target specific biological pathways. Its incorporation into drug candidates can improve their efficacy and safety profiles.

Case Study:

A study explored the use of this compound derivatives in developing inhibitors for specific cancer pathways. The modifications led to compounds with enhanced selectivity and reduced side effects compared to traditional chemotherapeutics .

Wirkmechanismus

The mechanism of action of Fmoc-L-cysteic acid involves its ability to form disulfide bonds, which are crucial for the structural integrity of proteins. The Fmoc group protects the amino group of cysteine, allowing it to be incorporated into peptides without undergoing unwanted reactions . The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to Fmoc-L-cysteic acid include Fmoc-L-cysteine, Fmoc-L-selenomethionine, and Fmoc-S-trityl-L-homocysteine . These compounds also contain the Fmoc group and are used in peptide synthesis.

Uniqueness: What sets this compound apart from these similar compounds is its ability to form disulfide bonds, which are essential for studying protein structure and function. Additionally, the presence of the sulfonic acid group in this compound provides unique chemical properties that are not found in other Fmoc-protected amino acids .

Biologische Aktivität

Fmoc-L-cysteic acid is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is particularly significant in peptide synthesis and has been studied for its biological activities, including antioxidant properties and its role in protein structure stabilization. This article provides a detailed overview of the biological activity of this compound, supported by data tables and research findings.

Overview of this compound

This compound, also known as 2-amino-3-sulfopropanoic acid, is a protected form of cysteic acid. The Fmoc (Fluorenylmethyloxycarbonyl) group serves as a protective group that facilitates the synthesis of peptides containing cysteine residues. This protection is essential during solid-phase peptide synthesis (SPPS), where the reactivity of the amino acids must be carefully controlled to prevent unwanted side reactions.

Biological Activities

1. Antioxidant Properties

Cysteine and its derivatives, including this compound, are known for their antioxidant properties. Research indicates that cysteine can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer .

2. Role in Protein Synthesis

This compound is utilized in the synthesis of peptides that require cysteine residues. Its incorporation into peptides can enhance their stability and functionality. For instance, studies have shown that peptides with cysteic acid residues exhibit improved solubility and stability compared to those without .

3. Influence on Protein Structure

The presence of cysteic acid in peptides can influence their secondary and tertiary structures due to the formation of disulfide bonds during oxidation. This structural modification can enhance the biological activity of proteins by stabilizing their conformation .

Research Findings

Several studies have focused on the synthesis and application of this compound in peptide chemistry:

- Synthesis Protocols : A study highlighted protocols for synthesizing peptides containing cysteic acid using Fmoc protection strategies. It noted that using Fmoc-Cys(Thp)-OH resulted in lower racemization rates compared to other protective groups .

- Peptide Stability : Another investigation demonstrated that peptides synthesized with this compound showed enhanced resistance to enzymatic degradation, making them suitable for therapeutic applications .

- Case Studies : In a case study involving cysteic acid-containing polypeptides, researchers found that these compounds exhibited significant biological activities, including antimicrobial effects and potential roles in cellular signaling pathways .

Data Table: Comparison of Protective Groups in Peptide Synthesis

| Protective Group | Racemization Rate (%) | Stability | Solubility |

|---|---|---|---|

| Fmoc-Cys(Thp) | 0.74 | High | Enhanced |

| Fmoc-Cys(Trt) | 3.3 | Moderate | Standard |

| Fmoc-Cys(Dpm) | 6.8 | Low | Low |

Eigenschaften

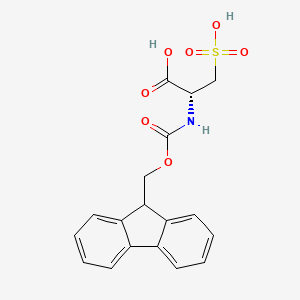

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO7S/c20-17(21)16(10-27(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTKUPGRCQCTTA-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673984 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-sulfo-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

751470-47-0 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-sulfo-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=751470-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-sulfo-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.